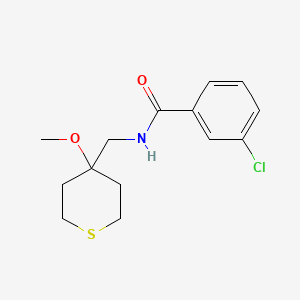

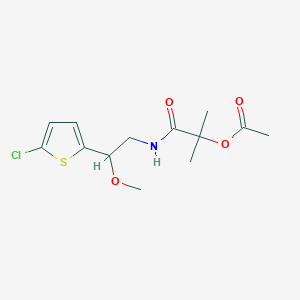

Boc-(S)-alpha-(3-thiophenylmethyl)-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Boc-(S)-alpha-(3-thiophenylmethyl)-proline” is a unique chemical compound provided by Sigma-Aldrich . It is primarily used for research and development purposes .

Molecular Structure Analysis

The empirical formula of “Boc-(S)-alpha-(3-thiophenylmethyl)-proline” is C15H21NO4S, and its molecular weight is 311.40 . The SMILES string representation isCC(C)(C)OC(=O)N1CCC[C@]1(Cc2ccsc2)C(O)=O . Physical And Chemical Properties Analysis

“Boc-(S)-alpha-(3-thiophenylmethyl)-proline” has a molecular weight of 311.40 . The InChI key isLSZNTEAQCQFYGJ-HNNXBMFYSA-N .

Scientific Research Applications

Asymmetric Catalysis

Boc-l-proline has been utilized as a chiral ligand in the enantioselective phenylacetylene addition to aromatic aldehydes. This showcases its potential in asymmetric catalysis, where good yields and enantioselectivities (up to 77% ee) were achieved (Zhou et al., 2004).

Conformational Studies

Studies on α-Methyl-L-proline, an analog of proline, reveal insights into the cis-trans prolyl peptide bond equilibrium in derivatives like N-Boc-protected α-methyl-L-proline. These studies provide valuable information on the conformationally constraining properties of α-methyl-L-proline (Torbeev et al., 2012).

Polymer Synthesis

Boc-l-proline has played a significant role in the synthesis of well-defined homo- and copolymers of l-proline. The use of Boc-protected l-proline enabled the synthesis of high-purity l-proline NCA, leading to well-defined polymers like poly(l-proline) homopolymers and copolypeptides (Gkikas et al., 2011).

Crystallographic Analysis

Boc-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-Ala-Aib-Pro-Aib-Pro-Phe-OMe, which includes a Boc-protected proline, was analyzed crystallographically. This research provides valuable data on the structure and conformation of peptides containing Boc-protected proline (Karle et al., 1987).

Catalytic Properties

Boc-protected proline derivatives have been studied for their catalytic properties. For instance, O-ferrocenoyl hydroxyproline conjugates protected by Boc group at the N-terminus showed significant catalytic activities in the aldol addition reaction (Al-Momani & Lataifeh, 2013).

Synthesis of Fluorinated Proline Derivatives

Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline, significant in peptide synthesis, were synthesized from trans-4-hydroxy-L-proline methyl ester, demonstrating the utility of Boc-protected proline in creating specialized amino acid derivatives (Demange et al., 1998).

Chiral Separation

Boc-proline and its derivatives have been utilized in chiral separation using high-performance liquid chromatography (HPLC), highlighting their significance in pharmaceutical compound analysis (Zhao & Pritts, 2007).

MOF Functionalization

Boc-protected proline-functionalized linkers have been used in metal-organic frameworks (MOFs) to create highly porous and enantiomerically pure structures, useful in adsorption and catalysis (Kutzscher et al., 2015).

Conformational Analysis in Peptides

Research on N-t-Boc-Prolyl-Phenylalanyl-Proline has provided insights into peptide conformations and the significance of Boc-protected proline in stabilizing specific structures (Milne et al., 1993).

Conformational Preferences

Studies on the preferred conformation of the tert-butoxycarbonyl-amino group in peptides, including those with Boc-proline, have contributed to our understanding of peptide structure and stability (Benedetti et al., 2009).

Synthesis of β-Prolines

The synthesis and analysis of α-substituted β-prolines, involving N-Boc-protection, highlight the role of Boc-protected proline in developing novel amino acids and understanding their properties (Kemskiy et al., 2020).

Conformational Equilibrium Studies

Investigations into the solvent effect on the cis-trans conformational equilibrium of proline imide bonds in model peptides, including Boc-Leu-Pro and Boc-Phe-Pro, enhance our understanding of peptide stability and conformation in different environments (Sugawara et al., 2001).

Safety and Hazards

Future Directions

As “Boc-(S)-alpha-(3-thiophenylmethyl)-proline” is primarily used for research and development purposes , its future directions would likely depend on the outcomes of this research. It’s important to note that the results of such research could lead to new applications for this compound in various fields, including medicinal chemistry and drug development.

properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-7-4-6-15(16,12(17)18)9-11-5-8-21-10-11/h5,8,10H,4,6-7,9H2,1-3H3,(H,17,18)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZNTEAQCQFYGJ-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-alpha-(3-thiophenylmethyl)-proline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2796468.png)

![4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2796469.png)

![4-[1-(1H-indol-3-ylmethyl)-2-oxo-2-(4-phenylpiperazino)ethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2796470.png)

![N-Ethyl-N-[2-oxo-2-[4-(pyridin-3-ylamino)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2796473.png)

![(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B2796476.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796477.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2796482.png)

![1-(2-chlorobenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796484.png)